REACTION_CXSMILES
|
BrC1C(Br)=C([C:12]([O:14][C:15]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[C:19](Br)[C:18]=2Br)=[O:16])=[O:13])C2C(C=1)=CC=CC=2>CCOCC>[CH:23]1[CH:22]=[C:21]2[C:26]3=[C:25]([C:12]([O:14][C:15](=[O:16])[C:17]3=[CH:18][CH:19]=[CH:20]2)=[O:13])[CH:24]=1
|
Name
|
dibromonaphthalic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C2=CC=CC=C2C1)C(=O)OC(=O)C1=C(C(=CC2=CC=CC=C12)Br)Br)Br
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The triethylamine hydrobromide byproduct was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on the rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |